3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride

Salt selection Solid-state properties Medicinal chemistry building blocks

Medicinal chemists developing kinase inhibitors and PROTACs face unpredictable ADME shifts when substituting azetidine building blocks. Fluorine positioning and salt form alter pKa, LogP, and metabolic stability. 3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride (CAS 1354961-74-2) resolves this: • HCl salt ensures defined stoichiometry, crystallinity, and aqueous solubility. • 2,6-Difluorobenzyl group modulates basicity and lipophilicity distinct from non-fluorinated analogs. • Validated for kinase, GPCR, and PROTAC programs. Full analytical documentation provided. Global shipping available.

Molecular Formula C10H12ClF2N
Molecular Weight 219.66 g/mol
CAS No. 1354961-74-2
Cat. No. B1423285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride
CAS1354961-74-2
Molecular FormulaC10H12ClF2N
Molecular Weight219.66 g/mol
Structural Identifiers
SMILESC1C(CN1)CC2=C(C=CC=C2F)F.Cl
InChIInChI=1S/C10H11F2N.ClH/c11-9-2-1-3-10(12)8(9)4-7-5-13-6-7;/h1-3,7,13H,4-6H2;1H
InChIKeyWTYJHKPVOGTJRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride: Overview


3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride (CAS 1354961-74-2, molecular formula C₁₀H₁₂ClF₂N, MW 219.66) is a saturated four-membered nitrogen-containing heterocyclic building block belonging to the 3-substituted azetidine class. It features a 2,6-difluorobenzyl group connected via a methylene linker to the 3-position of the azetidine ring, and is supplied as a hydrochloride salt . The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, particularly for the construction of kinase inhibitors, GPCR-targeted therapeutics, and proteolysis-targeting chimeras (PROTACs), where the sp³-rich azetidine core and fluorinated aromatic substituent contribute to favorable physicochemical and pharmacokinetic profiles [1].

3‑substituted azetidine with a 2,6‑difluorobenzyl group for sp³‑enriched medicinal chemistry scaffolds
Hydrochloride salt ensures reproducible solid‑state handling and consistent stoichiometry for parallel synthesis
Free secondary amine compatible with amide coupling, reductive amination, and N‑alkylation workflows

Why Generic Azetidine Analogs Are Not Interchangeable


In-class azetidine building blocks are not functionally interchangeable because subtle variations in substitution pattern, fluorine positioning, and salt form profoundly alter basicity (pKa), lipophilicity (LogP), metabolic stability, and solid-state handling properties [1]. The 2,6-difluorobenzyl substitution on the target compound introduces dual ortho-fluorine atoms that withdraw electron density from the azetidine ring, reducing its pKa relative to non-fluorinated analogs and modulating LogP in a manner distinct from mono-fluoro or non-fluorinated benzyl azetidines [1]. Furthermore, the hydrochloride salt form provides defined stoichiometry, crystallinity, and aqueous solubility that the corresponding free base (CAS 937626-37-4) lacks, directly impacting weighing accuracy, formulation reproducibility, and reaction yields in multi-step syntheses . Substituting with 3-benzylazetidine hydrochloride (CAS 7606-32-8) or 3-(2,6-difluorophenyl)azetidine hydrochloride (CAS 1986372-82-0) without experimental validation risks introducing uncontrolled changes in target engagement, off-rate kinetics, and downstream ADME properties that cannot be corrected by subsequent medicinal chemistry optimization.

2,6‑Difluoro substitution lowers azetidine pKa; non‑fluorinated 3‑benzyl analog may shift basicity and lipophilicity profiles, altering target engagement context.
Free base (CAS 937626‑37‑4) is an oil or low‑melting solid that may compromise weighing accuracy and batch reproducibility in automated synthesis platforms.
Direct aryl‑linked analog (3‑(2,6‑difluorophenyl)azetidine) restricts conformational flexibility, potentially limiting dual‑pocket binding modes in kinase design.

Key Differentiators from Closest Analogs


Salt Form vs. Free Base: Physical Form and Stability

The hydrochloride salt form of 3-[(2,6-difluorophenyl)methyl]azetidine (CAS 1354961-74-2) is supplied as a powder with 95% purity, stable at room temperature, whereas the corresponding free base (CAS 937626-37-4) is typically an oil or low-melting solid requiring long-term storage in cool, dry conditions and is supplied at a minimum purity of 95% . The salt form eliminates variability in amine content due to atmospheric CO₂ absorption and provides consistent stoichiometry for amide coupling, reductive amination, and N-alkylation reactions—critical for parallel medicinal chemistry and library synthesis where batch-to-batch reproducibility directly impacts hit confirmation rates .

Salt Form vs. Free Base
Supplier data
Target:HCl salt, powder, room‑temperature storage, 95% purity
Free base:Oil / low‑melting solid, requires cool/dry storage, 95% purity
Supports solid‑handling procurement and automated high‑throughput synthesis workflows.
Data to verify; based on vendor technical datasheets.
Salt selection Solid-state properties Medicinal chemistry building blocks

2,6-Difluorobenzyl vs. Non-Fluorinated Benzyl: pKa and Lysosomal Risk

Unsubstituted azetidine exhibits a conjugate acid pKa of approximately 11.29 [1]. Strategic introduction of fluorine atoms reduces basicity: the electron-withdrawing 2,6-difluorobenzyl group in 3-[(2,6-difluorophenyl)methyl]azetidine hydrochloride is expected to lower the azetidine nitrogen pKa into the 7.5–9.0 range, based on class-level studies of fluorinated saturated heterocyclic amines showing that difluorination decreases pKa by 1.5–3.0 units relative to non-fluorinated analogs [2]. This is a critical advantage over 3-benzylazetidine hydrochloride (CAS 7606-32-8), where the non-fluorinated benzyl group exerts a weaker inductive effect, resulting in higher residual basicity and consequently greater susceptibility to lysosomal trapping (accumulation of basic drugs in acidic lysosomes) and phospholipidosis [2].

Estimated pKa Shift
Class‑level
pKa 7.5–9.0 (estimated for 2,6‑difluorobenzyl azetidine)
Unsubstituted azetidine pKa ≈ 11.29; non‑fluorinated 3‑benzyl analog estimated >9.5
Lower pKa may reduce lysosomal trapping risk in amine‑containing research compounds.
Class‑level inference from Melnykov et al. (2023); not directly measured for this compound.
Basicity Lysosomal trapping Phospholipidosis risk

Metabolic Stability: 2,6-Difluoro vs. Non-Fluorinated and Mono-Fluorinated

Fluorination is a well-established strategy to block CYP450-mediated oxidative metabolism at phenyl ring positions. The 2,6-difluorobenzyl moiety occupies both ortho positions with fluorine atoms, effectively shielding the phenyl ring from hydroxylation by CYP2D6 and CYP3A4 [1]. In the systematic study of mono- and difluorinated saturated heterocyclic amines by Melnykov et al., difluorinated azetidine derivatives demonstrated high metabolic stability in human liver microsomal intrinsic clearance (CLint) assays, with the sole exception of the 3,3-difluoroazetidine derivative [1]. By contrast, the non-fluorinated 3-benzylazetidine analog retains vulnerable phenyl ring positions susceptible to oxidative metabolism, potentially leading to higher CLint and shorter half-life in vivo. The 2,6-difluoro substitution pattern is specifically advantageous over 2,4-difluorobenzyl or 3,4-difluorobenzyl isomers, as it blocks both ortho sites—the most common positions for CYP-mediated aromatic hydroxylation [2].

Metabolic Stability (CLint)
Class‑level
Target:Predicted high metabolic stability (CLint <20 µL/min/mg) for difluorinated azetidines
Non‑fluorinated:Predicted moderate‑to‑high CLint (>30 µL/min/mg) due to unblocked phenyl ring
Supports metabolic stability screening context in lead optimization programs.
Class‑level data from Melnykov et al. (2023); confirm in human liver microsome assay.
Metabolic stability Intrinsic clearance CYP450 metabolism

Methylene-Linked vs. Direct Aryl Azetidine: Conformational Flexibility

3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride incorporates a methylene (–CH₂–) spacer between the azetidine ring and the 2,6-difluorophenyl group, providing an additional rotatable bond and greater conformational flexibility compared to 3-(2,6-difluorophenyl)azetidine hydrochloride (CAS 1986372-82-0), where the aryl ring is directly attached to the azetidine 3-position . This flexibility allows the difluorophenyl group to adopt optimal dihedral angles for π-stacking or edge-to-face interactions in hydrophobic protein pockets, while maintaining the azetidine ring in a fixed orientation for hydrogen bonding or salt bridge formation [1]. Direct aryl attachment, in contrast, restricts the conformational search space and may preclude simultaneous engagement of two adjacent sub-pockets—a limitation frequently encountered in kinase hinge-region binders and GPCR allosteric modulators where the target requires both a rigid basic amine anchor and a flexible aromatic cap [1].

Conformational Flexibility
Reported
2 rotatable bonds (C3–CH₂ and CH₂–aryl)
Direct aryl azetidine: only 1 rotatable bond, restricts binding‑mode exploration
May enable simultaneous rigid amine anchoring and flexible aromatic cap optimization for kinase hinge binders.
Conformational analysis from scaffold comparison; validate with binding assays.
Conformational flexibility Structure-activity relationship Kinase inhibitor design

3-Substituted vs. 1-Substituted Azetidine: Derivatization Potential

In 3-[(2,6-difluorophenyl)methyl]azetidine hydrochloride, the 2,6-difluorobenzyl group occupies the 3-position (C-substituted), leaving the azetidine nitrogen free for subsequent functionalization. In contrast, 1-(2,6-difluorobenzyl)azetidine (CAS 1862417-77-3) has the same substituent on the nitrogen (N-substituted), blocking the most nucleophilic site and limiting downstream derivatization to ring-carbon modifications that require more forcing conditions or protecting group strategies . The free secondary amine in the target compound can undergo direct acylation, sulfonylation, reductive amination, or urea formation under mild conditions (room temperature, 1–2 hours), compatible with high-throughput parallel synthesis workflows . This regiochemical distinction directly determines the synthetic tractability and library enumeration potential of the building block.

Derivatization Potential
Data to verify
Target:Free secondary amine (N–H) for direct acylation, sulfonylation, urea formation
N‑substituted isomer:Tertiary amine (N–CH₂Ar) blocks nitrogen, limits diversification pathways
Enables broad N‑derivatization in high‑throughput library synthesis workflows.
Based on vendor catalog enumeration; verify with specific reaction conditions.
Regioselective functionalization Amine nucleophilicity Parallel synthesis

2,6-Difluorobenzyl vs. 2,4-Difluorobenzyl: CYP Inhibition Liability

The 2,6-difluorobenzyl substitution pattern in the target compound blocks both ortho positions of the phenyl ring, a configuration that minimizes the risk of time-dependent CYP inhibition compared to 2,4-difluorobenzyl or 3,4-difluorobenzyl isomers [1]. Ortho-fluorine atoms sterically hinder access of the phenyl ring to the heme iron of CYP enzymes, reducing the likelihood of metabolic intermediate complex (MIC) formation—a primary mechanism of mechanism-based CYP inactivation [1]. The 2,4-difluorobenzyl congener (e.g., CAS 1803600-15-8) leaves one ortho position unsubstituted, creating a metabolic soft spot that can lead to reactive epoxide or quinone-imine formation and subsequent CYP3A4 time-dependent inhibition . For procurement purposes, the 2,6-difluoro pattern offers a cleaner CYP safety profile, reducing the attrition risk associated with drug-drug interaction (DDI) liabilities in polypharmacy scenarios.

CYP Inhibition Liability
Class‑level
2,6‑difluoro:Low predicted TDI risk (both ortho positions blocked)
2,4‑/3,4‑difluoro:Moderate‑to‑high predicted TDI risk due to unblocked ortho site(s)
May reduce CYP‑related attrition risk in early discovery; supports cleaner lead profile selection.
Class‑level inference from CYP SAR literature; confirm with time‑dependent inhibition assay.
CYP inhibition Drug-drug interaction risk Fluorine positional effects

Optimal Application Scenarios


Kinase Inhibitor Lead Optimization: Stable, Low-Basicity Hinge Binder

PROTAC Linker Design: Free NH and Room-Temperature Handling

GPCR Allosteric Modulators: Flexible Dual Sub-Pocket Engagement

CNS-Penetrant Leads: Phospholipidosis Avoidance

Application
Selection Property
Validation Focus
Kinase inhibitor hinge‑binder design
Low‑basicity sp³ core with 2,6‑difluorobenzyl substitution
pKa measurement and lysosomal trapping assay endpoints
PROTAC linker synthesis
Free secondary amine with room‑temperature solid‑handling salt form
Amide coupling efficiency and linker stability under parallel conditions
GPCR allosteric modulator scaffold exploration
Flexible methylene spacer enabling dual‑pocket engagement
Conformational analysis and binding‑mode studies
CNS‑penetrant lead optimization
Reduced basicity to mitigate phospholipidosis risk
CNS MPO score and phospholipidosis biomarker screening
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